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Compound of Interest

Compound Name: 2-Chloropropionic acid

Cat. No.: B165310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Chloropropionic acid (CH₃CHClCOOH), a chiral carboxylic acid of interest in various

chemical and pharmaceutical applications. This document presents its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with experimental

methodologies and visual representations to facilitate a deeper understanding of its structural

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 2-Chloropropionic acid, both ¹H and ¹³C

NMR spectra are crucial for its structural elucidation.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Chloropropionic acid is characterized by three distinct signals

corresponding to the methyl, methine, and carboxylic acid protons. The chemical shifts (δ) are

typically reported in parts per million (ppm) relative to a standard reference, commonly

tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

-CH₃ 1.66 Doublet (d) 6.7

-CH(Cl)- 4.40 Quartet (q) 6.7

-COOH 12.0 Singlet (s) -

Data sourced from Organic Syntheses Procedure.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. 2-
Chloropropionic acid exhibits three signals corresponding to the methyl, methine, and

carbonyl carbons.

Carbon Assignment Chemical Shift (δ) in ppm

-CH₃ 20.9

-CH(Cl)- 52.0

-COOH 176.0

Data sourced from Organic Syntheses Procedure.[1]

Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring NMR spectra of 2-
Chloropropionic acid.

Sample Preparation:

Dissolve approximately 10-20 mg of 2-Chloropropionic acid in about 0.6-0.7 mL of a

deuterated solvent, such as Chloroform-d (CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.
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Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.

Instrument Parameters (¹³C NMR):

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-Chloropropionic acid shows

characteristic absorption bands for the O-H, C-H, C=O, and C-O bonds.
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Vibrational Mode
**Frequency Range (cm⁻¹)
**

Intensity

O-H stretch (Carboxylic Acid) 2500-3300 Strong, Broad

C-H stretch (Alkyl) 2850-3000 Medium

C=O stretch (Carbonyl) 1700-1725 Strong, Sharp

C-O stretch 1210-1320 Strong

O-H bend 1395-1440 and 910-950 Medium

General characteristics of carboxylic acid IR spectra.[2][3][4]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a

common and convenient method for obtaining IR spectra of liquid samples.

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Background Scan: Record a background spectrum of the empty ATR crystal to account for

atmospheric and instrument absorptions.

Sample Application: Place a small drop of neat 2-Chloropropionic acid directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides information about the molecular weight and elemental

composition of a compound. The mass spectrum of 2-Chloropropionic acid will show the

molecular ion peak and characteristic fragment ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://www.echemi.com/cms/2080838.html
https://www.benchchem.com/product/b165310?utm_src=pdf-body
https://www.benchchem.com/product/b165310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value Proposed Fragment Significance

108/110 [CH₃CHClCOOH]⁺

Molecular ion peak (M⁺)

showing the isotopic pattern

for one chlorine atom (approx.

3:1 ratio).

63/65 [CH₃CHCl]⁺
Loss of the carboxyl group (-

COOH).

45 [COOH]⁺ Carboxyl group fragment.

The presence of chlorine results in a characteristic M+2 peak due to the natural abundance of

the ³⁵Cl and ³⁷Cl isotopes.[5]

Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a

volatile compound like 2-Chloropropionic acid.

Sample Preparation: Prepare a dilute solution of 2-Chloropropionic acid in a volatile

organic solvent (e.g., dichloromethane or methanol).

GC Separation:

Injector: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector port,

which is heated to vaporize the sample.

Column: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a

capillary column (e.g., a non-polar or mid-polar column) where separation occurs based

on boiling point and polarity.

Temperature Program: A temperature gradient is typically used to elute the compound

from the column.

MS Analysis:
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Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Ionization (EI) is a common method where the molecules are

bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analyzer: The resulting ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio.

Detector: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2-Chloropropionic acid.
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Workflow for Spectroscopic Analysis of 2-Chloropropionic Acid

2-Chloropropionic Acid Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR Analysis ¹³C NMR Analysis Functional Group Identification Molecular Weight Determination Fragmentation Pattern Analysis

Structural Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of 2-Chloropropionic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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